molecular formula C7H7F3N2O B2512970 (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 1037593-80-8

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B2512970
CAS No.: 1037593-80-8
M. Wt: 192.141
InChI Key: QYIZWLYRTYESAI-SNAWJCMRSA-N
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Description

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile typically involves the reaction of a trifluoromethyl ketone with a dimethylamine and a cyanide source under controlled conditions. One common method includes the use of trifluoroacetone, dimethylamine, and sodium cyanide in an organic solvent such as acetonitrile. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitrile and dimethylamino groups contribute to its reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile: shares similarities with other trifluoromethyl ketones and nitriles, such as trifluoroacetone and cyanomethyl dimethylamine.

    Trifluoroacetone: Similar in structure but lacks the nitrile and dimethylamino groups.

    Cyanomethyl dimethylamine: Contains the nitrile and dimethylamino groups but lacks the trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZWLYRTYESAI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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